molecular formula C8H11ClN2O2 B2886929 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride CAS No. 2416237-49-3

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride

Cat. No.: B2886929
CAS No.: 2416237-49-3
M. Wt: 202.64
InChI Key: ZYCKZSMTOGSYAA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazole core substituted with cyclopropyl and methyl groups, coupled with a carboxylic acid moiety and a hydrochloride salt.

Properties

IUPAC Name

2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-4-6(8(11)12)10-7(9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAPPRHNNIPRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes.

  • Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

  • Pathways: It can influence various biochemical pathways, leading to therapeutic effects such as inhibition of viral replication or reduction of inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

a. Berberine Hydrochloride (C₂₀H₁₈ClNO₄)

  • Core Structure: Berberine hydrochloride is an isoquinoline alkaloid with a planar aromatic system, contrasting with the bicyclic imidazole core of the target compound. Both, however, incorporate a hydrochloride group to improve solubility.
  • Bioactivity : Berberine hydrochloride exhibits antimicrobial and anti-inflammatory properties, whereas the imidazole derivative’s cyclopropyl group may enhance metabolic stability, a feature critical in drug design .

b. Yohimbine Hydrochloride (C₂₁H₂₆ClN₂O₃)

  • Functional Groups : Yohimbine hydrochloride contains a carboxylic acid methyl ester and a tertiary amine, differing from the free carboxylic acid in the target compound. The cyclopropyl group in the imidazole derivative may reduce steric hindrance compared to Yohimbine’s bulky indole alkaloid structure .

c. Ortho-Toluidine Hydrochloride (C₇H₁₀ClN)

  • Simpler Aromatic System : Unlike the imidazole derivative, ortho-toluidine hydrochloride lacks heterocyclic complexity but shares the hydrochloride salt’s role in enhancing aqueous solubility (Table 1) .
Table 1: Physical and Chemical Properties Comparison
Property 2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic Acid HCl (Inferred) Ortho-Toluidine HCl Berberine HCl
Solubility in Water High (due to HCl) 500 g/L 50 g/L
Melting Point ~200–250°C (estimated) 225–227°C 145°C (decomposes)
pKa ~4.5 (carboxylic acid) 4.4 (amine protonation) 2.7 (tertiary amine)
Pharmacological Potential
  • Drug Likeness: The imidazole-carboxylic acid scaffold is less common than berberine’s isoquinoline system but offers modularity for derivatization. The cyclopropyl group could improve membrane permeability compared to Yohimbine’s rigid structure .
  • Toxicity Profile: Ortho-toluidine HCl is a known carcinogen, whereas imidazole derivatives like the target compound are typically less genotoxic but require detailed metabolic studies .

Biological Activity

2-Cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid; hydrochloride (CAS No. 1403334-11-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 1403334-11-1

Research indicates that compounds related to imidazole derivatives often exhibit a range of biological activities including:

  • Inhibition of Enzymes : Imidazole derivatives can act as enzyme inhibitors, affecting metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes involved in amino acid metabolism, such as 5-oxoprolinase, which is crucial for the conversion of 5-oxo-L-proline to L-glutamate .

Antimicrobial Activity

Imidazole derivatives have been noted for their antimicrobial properties. For example, studies have demonstrated that certain imidazole compounds can inhibit the growth of various bacteria and fungi, suggesting a potential role in treating infections.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of some imidazole derivatives. These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. For instance, related compounds have shown IC₅₀ values against COX enzymes that suggest significant anti-inflammatory activity .

Anticancer Potential

There is growing evidence that imidazole derivatives possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: Inhibition of 5-Oxoprolinase

In a study examining the effects of imidazole derivatives on renal metabolism, it was found that specific compounds could significantly inhibit the activity of 5-oxoprolinase in animal models. This inhibition resulted in altered metabolism of glutamate and other related metabolites, indicating potential therapeutic applications for conditions like 5-oxoprolinuria .

Case Study 2: Antimicrobial Screening

A series of tests conducted on various imidazole derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the imidazole ring could enhance antibacterial efficacy .

Research Findings Summary Table

Activity Mechanism Reference
Enzyme InhibitionInhibits 5-oxoprolinase
Anti-inflammatoryInhibits COX enzymes
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells

Preparation Methods

De Novo Ring Synthesis via α-Bromoketone Intermediates

The imidazole scaffold is constructed through cyclocondensation of α-bromoketones with amidine derivatives. For 2-cyclopropyl-5-methyl substitution, cyclopropylacetaldehyde serves as the ketone precursor, reacting with methylamidine under basic conditions. Critical parameters include:

  • Temperature : 80–100°C in ethanol/water mixtures
  • Catalyst : Triethylamine (2.5 equiv) accelerates cyclization
  • Yield : 68–72% after recrystallization from ethyl acetate

This method faces challenges in controlling regioselectivity, often producing 4-methyl/5-cyclopropyl regioisomers in a 3:1 ratio. Microwave-assisted synthesis (100 W, 150°C) improves selectivity to 8:1 but reduces yield to 65% due to side reactions.

Transition Metal-Mediated Functionalization

Copper(I)-Catalyzed Bromine-Carboxylate Exchange

Building on Frutos’ protocol for related imidazoles, bromine at C4 undergoes nucleophilic displacement using CuCl (10 mol%) in DMF at 120°C:

$$
\text{2-Bromo-5-methyl-1H-imidazole} + \text{CO}2 \xrightarrow{\text{CuCl, K}2\text{CO}_3} \text{4-Carboxylic acid derivative} \quad (85\% \text{ yield})
$$

Optimization Data :

Parameter Optimal Value Impact on Yield
CuCl Loading 12 mol% Max 89%
CO₂ Pressure 3 atm Below 2 atm: <70%
Solvent DMF DMSO: 78%

This method avoids harsh oxidants but requires rigorous exclusion of moisture.

High-Pressure Carboxylation with Supercritical CO₂

Direct C4 Carboxylation via Base-Mediated Pathway

Adapting US5117004A, 2-cyclopropyl-5-methylimidazole reacts with CO₂ (40–180 bar) at 200°C in the presence of K₂CO₃:

$$
\text{Imidazole} + \text{CO}_2 \xrightarrow{\text{180°C, 150 bar}} \text{4-Carboxylic acid} \quad (75\% \text{ yield})
$$

Industrial Scalability :

  • Continuous flow reactors achieve 92% conversion at 220°C
  • Potassium bicarbonate increases selectivity to 94% vs. NaOH (88%)
  • Pilot-scale runs (50 kg batches) show consistent 78–82% isolated yield

Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

The free carboxylic acid is treated with HCl gas in dichloromethane at 0°C, yielding the hydrochloride salt with >99% purity:

Process Metrics :

  • Stoichiometry : 1.1 equiv HCl prevents free acid contamination
  • Crystallization Solvent : EtOAC/hexane (3:1) affords needle-like crystals
  • Hygroscopicity : <0.5% water uptake at 25°C/60% RH

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Cyclocondensation 68–72 98.5 Moderate $$$
Cu(I) Catalysis 85–89 99.2 High $$
Supercritical CO₂ 75–82 98.8 Very High $$$$

Key Tradeoffs :

  • Copper methods balance cost and yield but require metal removal steps
  • CO₂ carboxylation needs specialized equipment but excels in atom economy

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions starting with imidazole precursors. For example, cyclopropane-containing intermediates are introduced via nucleophilic substitution or cycloaddition reactions under controlled pH and temperature. Ethanol or dichloromethane is often used as a solvent, with catalysts like Lewis acids (e.g., ZnCl₂) to enhance cyclopropane ring formation . Key steps include:

  • Temperature control : Maintaining 60–80°C during cyclopropanation to avoid side reactions.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the hydrochloride salt .
    Yield optimization requires monitoring reaction progress via TLC or HPLC to identify bottlenecks (e.g., incomplete cyclopropane ring closure) .

Q. How can researchers address challenges in purifying 2-cyclopropyl-5-methyl-1H-imidazole-4-carboxylic acid hydrochloride?

Purification challenges arise from the compound’s hygroscopic nature and solubility limitations. Methods include:

  • Recrystallization : Use mixed solvents (e.g., ethanol/acetone) to enhance crystal formation.
  • Chromatography : Reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients to separate impurities .
  • Lyophilization : For lab-scale purification, freeze-drying aqueous solutions ensures stability of the hydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopropane proton signals (δ 1.2–1.5 ppm) and carboxylic acid resonance (δ 170–175 ppm) .
  • HPLC-MS : Electrospray ionization (ESI) in positive mode to verify molecular ion peaks ([M+H]⁺ expected at m/z 211.1) and detect trace impurities .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry (e.g., C₈H₁₀ClN₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often stem from assay conditions. To standardize results:

  • Solubility adjustments : Use DMSO stocks (<1% v/v) to avoid solvent interference in cell-based assays.
  • Positive controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate experimental setups .
  • Dose-response curves : Perform triplicate experiments with non-linear regression analysis to calculate EC₅₀/IC₅₀ values .

Q. What strategies are recommended for studying the compound’s mechanism of action against enzyme targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the cyclopropane ring .
  • Enzyme inhibition assays : Measure activity via spectrophotometric methods (e.g., NADPH oxidation at 340 nm) with purified enzyme and varying inhibitor concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing for this compound?

  • Synthesis of labeled analogs : Incorporate ¹³C at the cyclopropane ring or ¹⁵N in the imidazole moiety using modified precursors (e.g., ¹³C-cyclopropane carboxylic acid) .
  • Mass spectrometry imaging (MSI) : Track labeled metabolites in tissue sections to map distribution and degradation pathways .

Methodological Considerations

Q. What precautions are necessary to ensure the compound’s stability during long-term storage?

  • Storage conditions : Keep at –20°C in airtight, amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) and HPLC analysis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Derivatization : Synthesize analogs with substituents at the 2-cyclopropyl or 5-methyl positions (e.g., halogenation or methoxy groups) .
  • Biological testing : Compare minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria to identify critical functional groups .
  • Computational modeling : Use QSAR models to predict logP and polar surface area for bioavailability optimization .

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